![molecular formula C8H7ClN2OS B1432101 2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1215221-49-0](/img/structure/B1432101.png)
2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one
説明
“2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one” is an organic compound used in scientific research due to its potential biological properties. It has a CAS Number of 1215221-49-0 and a molecular weight of 214.68 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClN2OS/c1-2-4-3-5-6 (12)10-8 (9)11-7 (5)13-4/h3H,2H2,1H3, (H,10,11,12) .作用機序
Target of Action
Similar compounds in the thieno[2,3-d]pyrimidin-4-one class have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target mycobacterial proteins or enzymes.
Mode of Action
This can inhibit the target’s activity, alter signal transduction, or disrupt metabolic pathways, thereby exerting its biological effects .
Biochemical Pathways
Given its potential antimycobacterial activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antimycobacterial activity , it may lead to the death of Mycobacterium tuberculosis cells, thereby exerting a therapeutic effect in tuberculosis infections.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
生化学分析
Biochemical Properties
2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis . This inhibition can lead to reduced lipid biosynthesis, which is beneficial in treating metabolic disorders. Additionally, this compound interacts with microbial enzymes, disrupting their metabolic pathways and exhibiting antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and upregulating pro-apoptotic genes . Furthermore, it can inhibit cell proliferation by interfering with the cell cycle, particularly at the G1/S phase transition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetyl-CoA carboxylase results in the inhibition of this enzyme, reducing fatty acid synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of lipid biosynthesis and prolonged antiproliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced lipid biosynthesis and antimicrobial activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and other key enzymes in lipid metabolism . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . Understanding these pathways is crucial for developing therapeutic strategies that leverage the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in lipid-rich tissues, which correlates with its role in modulating lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in lipid metabolism . Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors and other regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.
特性
IUPAC Name |
2-chloro-6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-2-4-3-5-6(12)10-8(9)11-7(5)13-4/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRNGSHIQTUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(=NC(=NC2=O)Cl)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


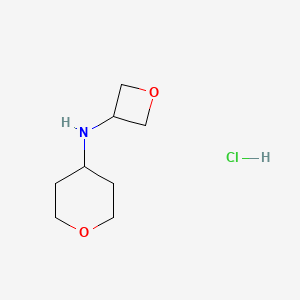

![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)
amine hydrochloride](/img/structure/B1432027.png)
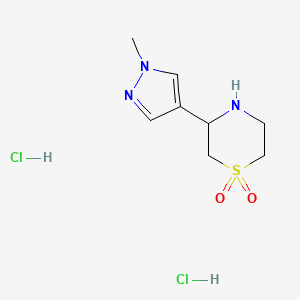
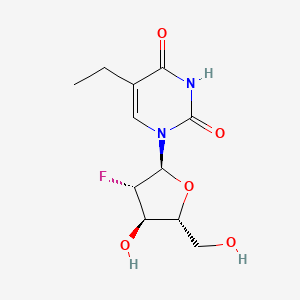
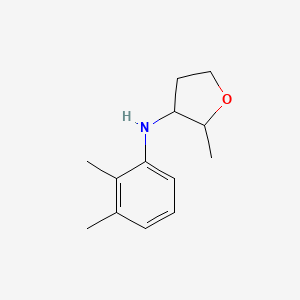
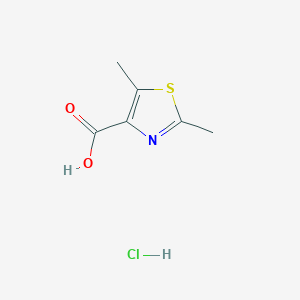
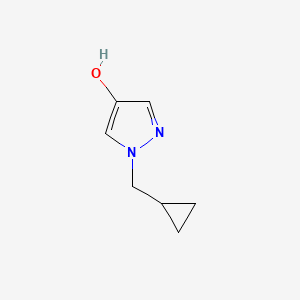
![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)
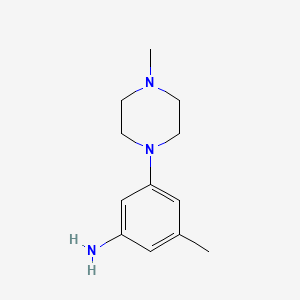
![Methyl 2-[3-(methylamino)oxolan-3-yl]acetate hydrochloride](/img/structure/B1432038.png)
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
